2-Oxoindoline-3-carbaldehyde

説明

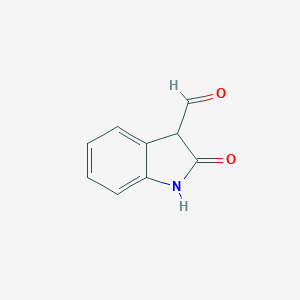

2-Oxoindoline-3-carbaldehyde, also known as 3-formyloxindole or 2-oxo-1,3-dihydroindole-3-carbaldehyde, is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is a solid substance and is used in the preparation of morpholine derivatives or their salts as ATM inhibitors for therapeutic agents and anticancer drug sensitivity enhancers .

Molecular Structure Analysis

The molecular structure of 2-Oxoindoline-3-carbaldehyde has been well-characterized using different spectral techniques . The InChI code for this compound is 1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H .Chemical Reactions Analysis

2-Oxoindoline-3-carbaldehyde can undergo various chemical reactions. For instance, it can be involved in the synthesis of indole–thiosemicarbazone hybrid derivatives . It can also undergo an aerobic oxidative hydroxylation under mild reaction conditions .Physical And Chemical Properties Analysis

2-Oxoindoline-3-carbaldehyde has a melting point of 205-206 °C and a predicted boiling point of 345.7±42.0 °C . Its density is predicted to be 1.370±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . The pKa of this compound is predicted to be 7.71±0.20 .科学的研究の応用

Chemical Properties and Safety Information

“2-Oxoindoline-3-carbaldehyde” is a chemical compound with the CAS Number: 78610-70-5 . It has a molecular weight of 161.16 and its IUPAC name is (3Z)-3-(hydroxymethylene)-1,3-dihydro-2H-indol-2-one . It is a solid at room temperature .

Transition Metal-Catalyzed Synthesis of Spirooxindoles

In organic chemistry, transition metal catalysts play an indispensable role . An effective synthetic perspective to spirooxindoles is the use of transition metals as the catalyst . This compound can be used in the synthesis of spirooxindoles, which are broadly studied in the pharmaceutical field and have a significant role in the evolution of drugs .

Anti-Cancer Applications

Spirooxindoles, which can be synthesized using 2-Oxoindoline-3-carbaldehyde, have wide applications as anti-cancer agents . They are a rapidly developing research area wherein the strategies towards enantioselective synthesis are undergoing large-scale investigations .

Anti-Inflammatory Applications

Spirooxindoles also have applications as anti-inflammatory agents . They can be used in the development of novel therapeutic agents .

Anti-Microbial Applications

Another application of spirooxindoles is their use as anti-microbial agents . They can be used in the treatment of various bacterial infections .

Anti-Viral Applications

Spirooxindoles have applications as anti-viral agents . They can be used in the development of drugs for the treatment of various viral diseases .

Anti-Malarial Applications

Spirooxindoles also have applications as anti-malarial agents . They can be used in the development of drugs for the treatment of malaria .

Use in the Design and Synthesis of Novel Acetohydrazides

2-Oxoindoline-3-carbaldehyde can be used in the design and synthesis of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides . These compounds can be used in the development of novel small molecules activating procaspase‑3 .

Safety and Hazards

2-Oxoindoline-3-carbaldehyde is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound include H302, which indicates that it is harmful if swallowed . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

The primary target of 2-Oxoindoline-3-carbaldehyde is procaspase-3 , a key enzyme regulating apoptosis . This enzyme is involved in both extrinsic and intrinsic pathways of the apoptotic machinery .

Mode of Action

2-Oxoindoline-3-carbaldehyde interacts with its target, procaspase-3, to activate it . This activation leads to the initiation of the apoptosis process, which is a form of programmed cell death .

Biochemical Pathways

The activation of procaspase-3 by 2-Oxoindoline-3-carbaldehyde affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell, ultimately resulting in cell death . The activation of procaspase-3 can lead to the activation of other caspases, further propagating the apoptotic signal .

Pharmacokinetics

The compound’s cytotoxic effects have been observed in various cancer cell lines, suggesting that it can be absorbed and distributed to cells effectively .

Result of Action

The activation of procaspase-3 by 2-Oxoindoline-3-carbaldehyde leads to apoptosis, resulting in cell death . This has been observed in various cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound has shown notable cytotoxicity towards these cell lines .

Action Environment

The effectiveness of the compound may be influenced by factors such as the presence of other molecules, the ph of the environment, and the specific characteristics of the target cells .

特性

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVVIDKMOJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310589 | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoindoline-3-carbaldehyde | |

CAS RN |

78610-70-5 | |

| Record name | 78610-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)

![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)